molecular formula C24H26N2OS B2657858 1-(3-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 1223796-07-3

1-(3-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

Cat. No.: B2657858
CAS No.: 1223796-07-3
M. Wt: 390.55
InChI Key: CGOOADLABCQMOA-UHFFFAOYSA-N
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Description

1-(3-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[46]undec-3-ene-2-thione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione typically involves multi-step organic reactions. One possible route could be:

    Formation of the spiro linkage: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the benzoyl and phenyl groups: These groups can be introduced through Friedel-Crafts acylation reactions.

    Formation of the thione group: This can be achieved through the reaction of a suitable thiol with the intermediate compound.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The benzoyl group can be reduced to a corresponding alcohol.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group would yield sulfoxides or sulfones, while reduction of the benzoyl group would yield alcohols.

Scientific Research Applications

1-(3-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spiro linkage and functional groups present in the compound could play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione: Similar structure but lacks the additional methyl group on the phenyl ring.

    1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione: Similar structure but lacks the methyl group on the benzoyl ring.

Uniqueness

The presence of both 3-methylbenzoyl and 3-methylphenyl groups in 1-(3-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione may confer unique chemical and biological properties, such as enhanced binding affinity or specificity for certain molecular targets.

Properties

IUPAC Name

(3-methylphenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2OS/c1-17-9-7-11-19(15-17)21-23(28)26(22(27)20-12-8-10-18(2)16-20)24(25-21)13-5-3-4-6-14-24/h7-12,15-16H,3-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOOADLABCQMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCCCCC3)N(C2=S)C(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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